molecular formula C4H2N4O B083834 [1,2,5]Oxadiazolo[3,4-d]pyrimidine CAS No. 14183-23-4

[1,2,5]Oxadiazolo[3,4-d]pyrimidine

Cat. No. B083834
CAS RN: 14183-23-4
M. Wt: 122.09 g/mol
InChI Key: VUZIMCFNRUNPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,5]Oxadiazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused pyrimidine ring system containing an oxadiazole ring, which confers unique pharmacological properties.

Mechanism Of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidine is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of phosphodiesterase, which leads to an increase in intracellular cAMP and cGMP levels. This, in turn, leads to vasodilation and anti-inflammatory effects.

Biochemical And Physiological Effects

[1,2,5]Oxadiazolo[3,4-d]pyrimidine has been shown to exhibit several biochemical and physiological effects. It has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

[1,2,5]Oxadiazolo[3,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological properties are well documented. This compound can be used as a lead compound for the development of new drugs with improved pharmacological properties. However, there are also some limitations to using [1,2,5]Oxadiazolo[3,4-d]pyrimidine in lab experiments. For example, this compound is relatively unstable and can decompose over time, which can affect its pharmacological properties.

Future Directions

There are several future directions for the study of [1,2,5]Oxadiazolo[3,4-d]pyrimidine. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential use of [1,2,5]Oxadiazolo[3,4-d]pyrimidine as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, should be further explored. Lastly, the development of new synthetic methods for the preparation of [1,2,5]Oxadiazolo[3,4-d]pyrimidine should be pursued to improve the yield and purity of the compound.
Conclusion:
In conclusion, [1,2,5]Oxadiazolo[3,4-d]pyrimidine is a heterocyclic compound that possesses unique pharmacological properties. It has been extensively studied for its potential therapeutic applications and has been found to exhibit a wide range of pharmacological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [1,2,5]Oxadiazolo[3,4-d]pyrimidine have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of a suitable oxidizing agent. Another method involves the reaction of 2-aminopyrimidine with a nitrile followed by cyclization using a strong acid. The yield of the reaction can be improved by using a microwave-assisted or ultrasound-assisted synthesis method.

Scientific Research Applications

[1,2,5]Oxadiazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, anticonvulsant, and analgesic effects. This compound has also been found to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase, tyrosine kinase, and cyclooxygenase.

properties

CAS RN

14183-23-4

Product Name

[1,2,5]Oxadiazolo[3,4-d]pyrimidine

Molecular Formula

C4H2N4O

Molecular Weight

122.09 g/mol

IUPAC Name

[1,2,5]oxadiazolo[3,4-d]pyrimidine

InChI

InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)8-9-7-3/h1-2H

InChI Key

VUZIMCFNRUNPRR-UHFFFAOYSA-N

SMILES

C1=NC=NC2=NON=C21

Canonical SMILES

C1=NC=NC2=NON=C21

synonyms

[1,2,5]Oxadiazolo[3,4-d]pyrimidine (8CI,9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.